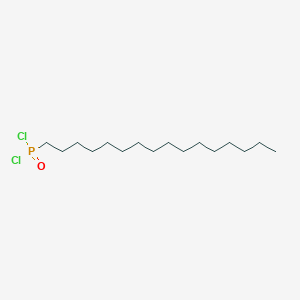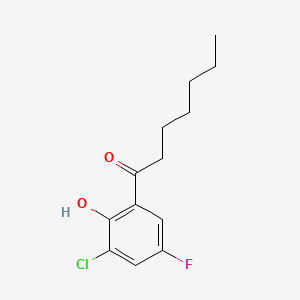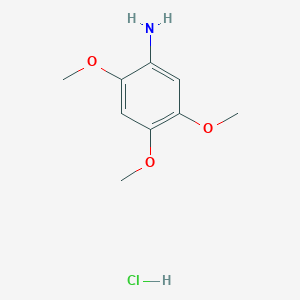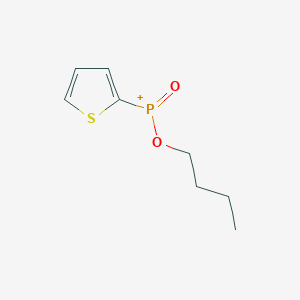
Dibenzotellurophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzotellurophene is a heterocyclic compound that contains tellurium as the heteroatom within its ring structure. . The compound is part of a broader class of organotellurium compounds, which are known for their distinctive reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibenzotellurophene typically involves the cyclization of carbonyl(vinyl)-substituted benzenes containing a tellurium group. One common method includes the reaction of tellurium tetrachloride with a suitable precursor under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the successful formation of the tellurophene ring.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adaptations for larger-scale reactions. This includes the use of bulk reagents and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Dibenzotellurophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding telluride.
Substitution: The tellurium atom in this compound can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various tellurium-containing derivatives, such as telluroxides, tellurides, and substituted tellurophenes .
Aplicaciones Científicas De Investigación
Dibenzotellurophene has found applications in several scientific research areas:
Biology: Research has explored its potential as a biological probe due to its unique reactivity with biological molecules.
Mecanismo De Acción
The mechanism by which dibenzotellurophene exerts its effects is primarily through its interaction with various molecular targets. The tellurium atom in the compound can form strong bonds with other elements, facilitating various chemical transformations. These interactions often involve the formation of tellurium-carbon or tellurium-oxygen bonds, which play a crucial role in the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Thiophene: Contains sulfur instead of tellurium.
Selenophene: Contains selenium instead of tellurium.
Benzothiophene: A sulfur analog of dibenzotellurophene.
Benzoselenophene: A selenium analog of this compound.
Uniqueness: this compound is unique due to the presence of tellurium, which imparts distinct chemical properties compared to its sulfur and selenium analogs. The heavier tellurium atom leads to different reactivity patterns and stability, making this compound a valuable compound for specialized applications in materials science and organic synthesis .
Propiedades
Número CAS |
244-98-4 |
|---|---|
Fórmula molecular |
C12H8Te |
Peso molecular |
279.8 g/mol |
Nombre IUPAC |
dibenzotellurophene |
InChI |
InChI=1S/C12H8Te/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H |
Clave InChI |
MYKBDDATGWJJOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3[Te]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)




![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)





![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
